REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C@@H:7]([NH2:15])[CH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.Cl[C:17]1[O:18][C:19]2[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][C:20]=2[N:21]=1.C(N(C(C)C)CC)(C)C>C(Cl)Cl>[CH:9]1([CH2:8][CH:7]([NH:15][C:17]2[O:18][C:19]3[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][C:20]=3[N:21]=2)[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1
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Name
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1-(+)-(S)-(2-pyridyl)-2-cyclohexylethylamine
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Quantity
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132.8 g
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Type
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reactant
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Smiles
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N1=C(C=CC=C1)[C@H](CC1CCCCC1)N
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Name
|
|
Quantity
|
109 g
|
Type
|
reactant
|
Smiles
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ClC=1OC2=C(N1)C=C(C=C2)C
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Name
|
|
Quantity
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550 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
168 g
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Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 5-40 hours
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Duration
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22.5 (± 17.5) h
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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DISSOLUTION
|
Details
|
The mixture was dissolved in 2 L of ethanol
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Type
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ADDITION
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Details
|
Addition of 2-3 L of water
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Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)CC(C1=NC=CC=C1)NC=1OC2=C(N1)C=C(C=C2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |